molecular formula C6H11ClO5 B583541 2-Deoxy-2-chloro-D-mannose CAS No. 74950-97-3

2-Deoxy-2-chloro-D-mannose

Cat. No.: B583541
CAS No.: 74950-97-3
M. Wt: 198.599
InChI Key: RBEGMPAFDRYYIG-KVTDHHQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deoxy-2-chloro-D-mannose is a synthetic monosaccharide analog and an epimer of 2-chloro-2-deoxy-D-glucose, designed for advanced research in metabolic pathways and carbohydrate chemistry. As part of the class of 2-deoxy-2-halo sugars, this compound serves as a valuable chemical tool to investigate the structural requirements for inhibiting glucose and mannose metabolism in biological systems. The primary research applications of this compound are rooted in its ability to mimic both D-glucose and D-mannose. It is hypothesized to act as a competitive inhibitor of glycolytic enzymes, similar to the established metabolic inhibitor 2-deoxy-D-glucose (2-DG) . Upon cellular uptake, it is likely phosphorylated by hexokinase, potentially leading to the accumulation of its phosphate derivative and subsequent disruption of glycolysis and energy production. Furthermore, due to its structural similarity to D-mannose, this compound may interfere with N-linked glycosylation processes within the endoplasmic reticulum, which can induce endoplasmic reticulum stress and alter protein synthesis and folding . This dual mechanism of action makes it a compound of interest for studying highly glycolytic cells, such as cancer cells, and viral replication processes that are dependent on host cell glycosylation . Researchers are exploring these analogs to understand their potential in manipulating cell survival, proliferation, and viral infectivity. This product is provided for research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEGMPAFDRYYIG-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)Cl)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)Cl)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Deoxy 2 Chloro D Mannose and Its Analogues

Historical and Contemporary Synthetic Routes to 2-Deoxy-2-halo-D-mannoses

The preparation of 2-deoxy-2-halo-D-mannoses has evolved, with several methods being developed to introduce a halogen atom at the C-2 position of the mannose scaffold. These approaches are crucial for accessing analogs with potential biological activity. researchgate.netnih.gov

Electrophilic Addition Reactions to Glycals in Mannose Synthesis

A prominent and practical strategy for synthesizing 2-deoxy-2-halo-D-mannoses involves the electrophilic addition of halogens to glycals, which are unsaturated carbohydrates. researchgate.netmdpi.com Commercially available 3,4,6-tri-O-acetyl-D-glucal is a common starting material for these reactions. researchgate.net The addition of electrophilic reagents across the double bond of the glycal leads to the formation of 2-deoxy-2-halo derivatives. researchgate.nettandfonline.com For instance, the reaction of 3,4,6-tri-O-acetyl-D-glucal with a chlorine source results in the formation of a mixture of 2-deoxy-2-chloro-D-glucose and 2-deoxy-2-chloro-D-mannose derivatives. researchgate.net The stereochemical outcome of this addition is influenced by factors such as the solvent and the nature of the electrophile. tandfonline.com

The reaction of glycals with nitrosyl chloride has also been utilized to synthesize 2-amino-2-deoxyhexoses, a process that proceeds through a 2-oximinohexose intermediate which can then be reduced to the corresponding amine. cdnsciencepub.com This highlights the versatility of glycals as precursors for various C-2 substituted sugars. cdnsciencepub.com

Halogenation Strategies for C-2 Deoxygenation and Substitution

Direct halogenation at the C-2 position is a key method for the deoxygenation and substitution of mannose. One approach involves the treatment of a protected mannose derivative with a halogenating agent. For example, methyl 3,4;5,6-di-O-isopropylidene-D-gluconate can be treated with triphenylphosphine (B44618) and carbon tetrachloride to yield the corresponding 2-chloro-2-deoxy-D-mannonate. researchgate.net

Another strategy involves the reaction of a mannose derivative having a suitable leaving group at C-2, such as a triflate, with a halide source. This nucleophilic substitution reaction typically proceeds with an inversion of configuration at the C-2 center. nih.gov For example, the synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-mannose (¹⁸F-FDM) can be achieved through a nucleophilic substitution (SN2) reaction on a precursor with a triflate leaving group. snmjournals.org

The table below summarizes various halogenation strategies for C-2 deoxygenation and substitution.

Starting MaterialReagent(s)Product(s)Key FeaturesReference(s)
3,4,6-tri-O-acetyl-D-glucalElectrophilic halogen source (e.g., Cl₂)2-deoxy-2-chloro-D-glucose and this compound derivativesElectrophilic addition to glycal researchgate.netresearchgate.net
Methyl 3,4;5,6-di-O-isopropylidene-D-gluconateTriphenylphosphine, Carbon tetrachloride2-chloro-2-deoxy-D-mannonateDirect halogenation researchgate.net
Protected mannose with C-2 triflateHalide source (e.g., ¹⁸F-KF/Kryptofix222)2-deoxy-2-halo-D-mannoseSN2 nucleophilic substitution nih.govsnmjournals.org
Tri-O-acetyl-D-glucalNitrosyl chloride2-amino-2-deoxyhexose derivatives (via 2-oximino intermediate)Addition to glycal followed by reduction cdnsciencepub.comcdnsciencepub.com

Protecting Group Chemistry in this compound Synthesis

The strategic use of protecting groups is fundamental in the synthesis of this compound to ensure regioselectivity and stereoselectivity. Protecting groups mask specific hydroxyl groups, preventing them from reacting while transformations are carried out at other positions. wiley-vch.de

Commonly used protecting groups in carbohydrate chemistry include acetals, ketals, and benzyl (B1604629) ethers. wiley-vch.dersc.org For instance, the formation of di-O-isopropylidene derivatives of D-mannose can leave a specific hydroxyl group available for further reaction. rsc.org Benzyl ethers are often employed as "permanent" protecting groups due to their stability under various reaction conditions, while ester groups like acetates are typically used as "temporary" protecting groups. wiley-vch.dersc.org

In the context of synthesizing this compound from glycals, the acetyl groups on the starting material, 3,4,6-tri-O-acetyl-D-glucal, serve to protect the hydroxyl groups at C-3, C-4, and C-6. researchgate.net After the chlorination step, these protecting groups can be removed under basic conditions. The choice of protecting groups can also influence the stereochemical outcome of the halogenation reaction. tandfonline.com

Stereoselective Synthesis of this compound Anomers

Controlling the stereochemistry at the anomeric center (C-1) is a critical aspect of carbohydrate synthesis, leading to the formation of either α- or β-anomers. The stereoselective synthesis of this compound anomers often relies on the choice of glycosylation method and the nature of the glycosyl donor and acceptor. frontiersin.org

The synthesis of 2-deoxyglycosides can be challenging due to the absence of a participating group at the C-2 position, which in other glycosylation reactions helps to direct the stereochemical outcome. acs.org However, various strategies have been developed to achieve stereoselectivity. For instance, the use of specific promoters and solvents can influence the anomeric ratio. acs.org

Glycosyl halides are common precursors for glycosylation. nih.gov The reactivity and selectivity of these compounds depend on the halogen leaving group. acs.org For example, 2-deoxyglycosyl bromides can be activated under halide ion conditions to favor the formation of α-linked products. acs.org Conversely, highly reactive glycosyl iodides can undergo SN2-like reactions to yield β-linked products with high selectivity. acs.org

The table below outlines methods for the stereoselective synthesis of this compound anomers.

Glycosyl DonorPromoter/ConditionsPredominant AnomerMechanistic InsightReference(s)
2-Deoxyglycosyl bromideHalide ion conditionsαHalide-catalyzed activation acs.org
2-Deoxyglycosyl iodideStrong nucleophileβSN2-like reaction acs.org
Glycosyl chloridesSilver salt (Koenigs-Knorr conditions)Varies with saltFormation of oxocarbenium ion intermediate acs.orgnih.gov

Preparation of Functionally Modified this compound Derivatives for Research

To investigate the structure-activity relationships of this compound, researchers have synthesized various functionally modified derivatives. These modifications can alter the biological properties of the parent compound.

Synthesis of Haloacetamido Analogues

Haloacetamido analogues of 2-amino-2-deoxy-D-mannose have been prepared and studied for their potential biological activity. nih.govdntb.gov.ua The synthesis of these compounds typically starts from D-mannosamine hydrochloride. nih.gov The haloacetamido group is introduced by reacting the amino sugar with a haloacetic anhydride, such as chloroacetic or bromoacetic anhydride. nih.gov Alternatively, a dicyclohexylcarbodiimide-activated condensation with a haloacetic acid can be employed, followed by acetylation. nih.gov

For example, the reaction of D-mannosamine hydrochloride with chloroacetic anhydride, followed by acetylation, yields 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(chloroacetamido)-β-D-mannose. nih.gov The free haloacetamido sugars can be obtained by de-O-acetylation of the protected derivatives. researchgate.net

The table below details the synthesis of haloacetamido analogues of 2-amino-2-deoxy-D-mannose.

Starting MaterialReagent(s)ProductKey ReactionReference(s)
D-mannosamine hydrochlorideChloroacetic anhydride, then Ac₂O1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(chloroacetamido)-β-D-mannoseN-acylation and O-acetylation nih.gov
D-mannosamine hydrochlorideBromoacetic anhydride, then Ac₂O1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(bromoacetamido)-β-D-mannoseN-acylation and O-acetylation nih.gov
D-mannosamine hydrochlorideFluoroacetic acid, DCC, then Ac₂O1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(fluoroacetamido)-β-D-mannoseDCC-mediated N-acylation and O-acetylation nih.gov

Prodrug Development Strategies in Research Models

The development of prodrugs for 2-deoxy-sugar analogues, including those related to this compound, is a key strategy to overcome pharmacological limitations of the parent compounds. researchgate.net A primary challenge with therapeutic glucose and mannose analogues is their poor pharmacokinetic properties, which limits their efficacy. nih.govresearchgate.net Prodrugs are designed to improve characteristics like bioavailability, circulation time, and penetration of biological barriers such as the blood-brain barrier (BBB). mdpi.comresearchgate.netoup.com

A highly promising approach is the creation of acetylated prodrugs. nih.govmdpi.com This strategy has been extensively explored for 2-deoxy-D-glucose (2-DG), a compound that is structurally similar to this compound and also interferes with glucose and mannose metabolism. researchgate.net The lead compound from this research, WP1122 (3,6-di-O-acetyl-2-deoxy-D-glucose), was developed to enhance the therapeutic potential of 2-DG. nih.govmdpi.com

The mechanism of action for these acetylated prodrugs is based on improved cellular uptake and metabolic activation. Key features include:

Enhanced Permeability: Unlike its parent compound 2-DG, which relies on specific glucose transporters, WP1122 can enter cells and cross the BBB via passive diffusion. mdpi.comresearchgate.netoup.commdpi.com This is a significant advantage for treating tumors located in the central nervous system, such as glioblastoma (GBM). mdpi.comresearchgate.netoup.com

Intracellular Activation: Once inside the cell, the acetyl groups of WP1122 are cleaved by ubiquitous intracellular esterases. mdpi.commdpi.com This process releases the active 2-DG molecule. mdpi.com

Metabolic Trapping: The released 2-DG is then phosphorylated at the C-6 position, forming 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). nih.govmdpi.com This charged molecule is trapped within the cell and acts as a competitive inhibitor of the enzyme hexokinase, thereby blocking the glycolytic pathway. mdpi.comresearchgate.netoup.commdpi.com

Research in various models has demonstrated the effectiveness of this prodrug strategy. In vitro experiments using cancer cell lines, such as U87 glioblastoma cells, confirmed that WP1122 potently inhibits glycolysis under both normal and low-oxygen conditions. researchgate.netoup.com Furthermore, in vivo studies in animal models have shown that WP1122 is well-tolerated and can extend the survival of mice in an orthotopic glioblastoma model. researchgate.netoup.commdpi.com Pharmacokinetic analysis revealed that oral administration of WP1122 resulted in a significantly higher plasma concentration of 2-DG compared to administering an equivalent dose of 2-DG itself. mdpi.comresearchgate.netoup.commdpi.com It also led to higher concentrations of 2-DG in the brain, highlighting its potential for treating brain tumors. researchgate.netoup.com

The success of the acetylated prodrug strategy for 2-DG provides a strong rationale for applying similar approaches to this compound and other halogenated analogues to improve their drug-like properties for therapeutic applications. semanticscholar.org

Research Findings

Table 1: Properties and Efficacy of the 2-DG Prodrug WP1122 in Research Models
ParameterObservationResearch ModelReference
Cellular Uptake MechanismPassive diffusion (independent of glucose transporters)- mdpi.commdpi.com
Blood-Brain Barrier (BBB) PermeabilityCrosses the BBB- mdpi.commdpi.com
ActivationDeacetylation by intracellular esterases to release 2-DG- mdpi.commdpi.com
Potency (vs. 2-DG)2-10 times more potent in inhibiting glycolysisIn vitro mdpi.com
IC50 Range1–10 mMCancer cell lines (hypoxic and normoxic conditions) researchgate.netoup.com
Oral BioavailabilityResults in a two-fold higher plasma concentration of 2-DG compared to direct 2-DG administrationIn vivo (mice) mdpi.commdpi.com
Efficacy in GBMExtends survivalIn vivo (orthotopic U87 GBM mouse model) researchgate.netoup.com

Molecular Mechanisms of Action in Cellular and Enzymatic Systems

Interaction with Hexokinases and Glucose/Mannose Transport Systems

As a structural analog of glucose and mannose, 2-Deoxy-2-chloro-D-mannose hijacks the cellular machinery responsible for hexose (B10828440) uptake and the initial steps of glycolysis.

Hexokinase (HK) is the enzyme that catalyzes the first committed step of glycolysis: the ATP-dependent phosphorylation of glucose to glucose-6-phosphate. Due to its structural similarity to glucose, this compound is recognized as a substrate by hexokinase isoenzymes (e.g., HK-I, HK-II). It competitively inhibits the enzyme by binding to the active site, thereby preventing the phosphorylation of glucose. scbt.comnih.gov

The inhibition of hexokinase is a critical aspect of the compound's action. The product of its phosphorylation, this compound-6-phosphate, cannot be readily metabolized by the next enzyme in the glycolytic pathway. This phosphorylated product accumulates within the cell and acts as a potent feedback inhibitor of hexokinase, further blocking the enzyme's activity and halting glycolytic flux at its entry point. nih.gov This mechanism is well-documented for the related analog, 2-deoxy-D-glucose (2-DG). nih.gov

Table 1: Interaction of this compound with Hexokinase

Interaction Type Mechanism Consequence
Substrate Mimicry Binds to the hexokinase active site intended for glucose or mannose. Competes with natural substrates, reducing their phosphorylation rate.
Competitive Inhibition Acts as a direct competitive inhibitor of hexokinase. Slows the initial step of glycolysis.

| Product Inhibition | Its phosphorylated form (2-Cl-Man-6-P) accumulates and allosterically inhibits hexokinase. | Amplifies the blockade of the glycolytic pathway. |

The entry of this compound into cells is mediated by the same family of facilitative glucose transporters (GLUTs) that are responsible for the uptake of glucose and other hexoses. nih.gov It competes with glucose and mannose for binding to these transporters, such as GLUT1, which is ubiquitously expressed. nih.gov

By competing for transport, 2-Cl-Man can reduce the intracellular availability of glucose, the primary fuel for glycolysis. While this competitive uptake is a component of its action, the more significant effects occur post-transport, following its intracellular phosphorylation. nih.gov It is important to note that prolonged exposure to sugar analogs can sometimes lead to secondary effects on the transporters themselves; for instance, studies with 2-DG have shown that it can inhibit the proper glycosylation of GLUT1 transporters, which in turn reduces their transport affinity and activity. nih.gov

Once inside the cell, this compound is phosphorylated at the C-6 position by hexokinase, utilizing one molecule of ATP to form this compound-6-phosphate (2-Cl-Man-6-P). nih.gov This phosphorylation reaction is analogous to the conversion of glucose to glucose-6-phosphate.

The addition of the negatively charged phosphate (B84403) group traps the molecule within the cell, as the cell membrane is generally impermeable to phosphorylated sugars. nih.gov This intracellular accumulation is a key feature of its mechanism, leading to the subsequent disruption of downstream metabolic pathways.

Disruption of Glycolytic Pathway Intermediates and Flux

The accumulation of this compound-6-phosphate creates a significant bottleneck in the glycolytic pathway, leading to profound disturbances in cellular energy production.

Phosphoglucose (B3042753) isomerase (PGI), also known as phosphohexose isomerase, is the second enzyme in glycolysis. It catalyzes the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate. The phosphorylated analog, this compound-6-phosphate, cannot be effectively processed by PGI due to the presence of the chlorine atom at the C-2 position, which blocks the necessary keto-enol isomerization. nih.gov

The inability of PGI to metabolize 2-Cl-Man-6-P, combined with the structural similarity, allows the analog to act as an inhibitor of the enzyme. nih.gov This inhibition prevents the conversion of the natural substrate, glucose-6-phosphate, further down the glycolytic pathway, compounding the metabolic blockade initiated at the hexokinase step.

Table 2: Enzymatic Blockade by this compound and its Metabolite

Enzyme Action of 2-Cl-Man / 2-Cl-Man-6-P Metabolic Result
Hexokinase Competitive inhibition by 2-Cl-Man; Feedback inhibition by 2-Cl-Man-6-P. Reduced formation of glucose-6-phosphate.

| Phosphoglucose Isomerase | Inhibition by the accumulated 2-Cl-Man-6-P. | Blockade of the conversion of glucose-6-phosphate to fructose-6-phosphate. |

The multifaceted inhibition of glycolysis by this compound leads to a significant decline in the cell's ability to produce ATP through this pathway. nih.gov This disruption of glycolytic flux has severe consequences for cellular bioenergetics.

Firstly, the phosphorylation of 2-Cl-Man to 2-Cl-Man-6-P is an ATP-consuming process. nih.gov The continuous uptake and phosphorylation of the analog, without any subsequent ATP generation, acts as an energy sink, actively depleting the cell's ATP reserves. Studies on astrocytes treated with 2-DG demonstrated that this process leads to a rapid and substantial decrease in cellular ATP content, with levels dropping by as much as 50%. nih.govresearcher.life

Interference with N-Linked Protein Glycosylation and Mannose Metabolism

The structural similarity of this compound to D-mannose is central to its biological activity. This resemblance allows it to enter metabolic pathways intended for mannose, most notably the synthesis of glycoproteins. However, the substitution of a hydroxyl group with a chlorine atom at the C-2 position prevents the proper formation of glycan chains, leading to significant disruption of N-linked protein glycosylation. This process is a critical post-translational modification essential for the correct folding, stability, and function of a vast number of proteins.

The effects of mannose analogues, such as 2-Deoxy-D-glucose (2-DG), on glycosylation are well-documented and provide a framework for understanding the potential actions of this compound. These analogues act as competitive inhibitors in the N-glycosylation pathway. researchgate.netplos.org The disruption of this pathway is a primary trigger for subsequent cellular stress responses.

N-linked glycosylation begins in the endoplasmic reticulum (ER) with the assembly of a lipid-linked oligosaccharide (LLO) precursor, which contains multiple mannose residues. plos.org Mannose analogues can be mistakenly incorporated into these growing LLO chains. Due to the structural alteration at the C-2 position, the incorporation of this compound can lead to the premature termination of the oligosaccharide chain. nih.gov

This results in the formation of truncated or aberrant LLOs. nih.gov When these defective precursors are transferred to newly synthesized proteins, the resulting glycoproteins are improperly glycosylated. This interference can be reversed by the addition of exogenous mannose, which competes with the analogue and restores the pool of correct precursors for LLO synthesis, thereby confirming the competitive nature of the inhibition. plos.orgnih.gov

The accumulation of improperly glycosylated and consequently misfolded proteins within the endoplasmic reticulum lumen leads to a condition known as ER stress. researchgate.netnih.gov The cell activates a sophisticated signaling network called the Unfolded Protein Response (UPR) to cope with this stress. nih.gov The UPR has three main objectives: to reduce the load of new proteins entering the ER, to increase the protein folding capacity of the ER, and to enhance the clearance of misfolded proteins through ER-associated degradation (ERAD). mdpi.com

The major mechanism by which mannose analogues like 2-DG induce autophagy is through the induction of ER stress and the UPR, rather than solely through energy depletion. nih.govnih.gov Key markers of the UPR, such as the chaperone protein Grp78 (also known as BiP) and the transcription factor CHOP, are upregulated in response to treatment with these analogues. researchgate.netnih.gov If the ER stress is prolonged or severe and the UPR fails to restore homeostasis, the cell is directed towards programmed cell death, or apoptosis. researchgate.net

Table 1: Key Sensors and Mediators of the Unfolded Protein Response (UPR)

UPR Sensor/MediatorFunction
IRE1α (Inositol-requiring enzyme 1α) An ER-transmembrane kinase and endoribonuclease that, upon activation, splices XBP1 mRNA to produce an active transcription factor (XBP1s) that upregulates genes involved in protein folding and ERAD.
PERK (PKR-like ER kinase) An ER-transmembrane kinase that phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis while promoting the translation of specific stress-response mRNAs, like ATF4.
ATF6 (Activating transcription factor 6) An ER-transmembrane transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved. The resulting active fragment moves to the nucleus to activate the transcription of ER chaperones and other UPR target genes.
Grp78 (BiP) An ER-resident chaperone that binds to unfolded proteins. Under non-stressed conditions, it also binds to and keeps the UPR sensors (IRE1α, PERK, ATF6) in an inactive state.
CHOP (C/EBP homologous protein) A transcription factor strongly induced during severe or prolonged ER stress that promotes apoptosis.

This table summarizes the main components of the UPR pathway, which is activated in response to the accumulation of misfolded proteins caused by agents like this compound.

Modulation of Downstream Cellular Signaling Pathways

The cellular disruption initiated by this compound extends beyond the ER, influencing a network of interconnected signaling pathways that govern cellular energy status, degradation processes, and response to oxidative stress.

AMP-activated protein kinase (AMPK) is a critical sensor of cellular energy status. nih.gov It is activated in response to metabolic stress, such as a high AMP/ATP ratio, and by oxidative stress. nih.govresearchgate.net Treatment with glucose and mannose analogues like 2-DG has been shown to robustly activate AMPK. nih.govnih.gov This activation can occur through multiple mechanisms, including the generation of reactive oxygen species (ROS) and potential alterations in cellular energy levels resulting from metabolic disruption. nih.govresearchgate.net Once activated, AMPK works to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles, called autophagosomes, and delivered to lysosomes for breakdown and recycling. nih.gov This process is a key survival mechanism during times of stress. The induction of ER stress by mannose analogues is a major trigger for autophagy. nih.govnih.gov Studies on 2-DG have demonstrated that its ability to stimulate autophagy is directly linked to the induction of the UPR. nih.gov This is evidenced by the reversal of 2-DG-induced autophagy upon the addition of mannose, which alleviates the ER stress. nih.gov The activation of AMPK is also a known inducer of autophagy, providing a parallel pathway for its stimulation. nih.govnih.gov A key marker used to monitor autophagy is the conversion of the protein LC3-I to its lipidated form, LC3-II, which is incorporated into the autophagosome membrane. nih.govplos.org

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. nih.gov The metabolic disruptions caused by mannose analogues can lead to increased ROS production, particularly from mitochondria. nih.govresearchgate.net This increase in ROS can, in turn, contribute to the activation of stress-response pathways like AMPK and the induction of autophagy. nih.govplos.org

While direct studies on this compound are limited, research on D-mannose itself has shown it can mitigate oxidative stress and reduce markers like malondialdehyde (MDA) while promoting antioxidant enzymes. nih.govnih.gov Conversely, analogues that disrupt metabolism often lead to an increase in oxidative stress. The impact of this compound would likely involve an initial increase in ROS due to metabolic perturbation, which would then trigger cellular defense mechanisms.

Biological Activities in Pre Clinical Research Models

Antiproliferative and Metabolic Effects in Cancer Cell Lines

Research in various cancer cell lines has highlighted the antiproliferative properties of mannose analogs, including chlorinated derivatives. These effects are often linked to the unique metabolic characteristics of cancer cells.

Analogs of D-mannose have demonstrated the ability to impede the growth and survival of several cancer cell lines in laboratory settings. For instance, studies have shown that mannose derivatives can be toxic to specific tumor cells, including those from breast, non-small cell lung, and osteosarcoma cancers, even under normal oxygen conditions (normoxia). mdpi.comgoogle.com This suggests that the mechanism of action may not be solely dependent on the hypoxic (low oxygen) environment typically found in solid tumors. google.com The inhibitory effects of these analogs are believed to stem from their interference with essential cellular processes. mdpi.comgoogle.com

The introduction of a halogen atom, such as chlorine, at the C2 position of the pyranose ring is a modification that has been explored. researchgate.net While this alteration does not significantly change the molecule's conformation, it can influence its biological activity. researchgate.net The effectiveness of these compounds can be cell-line specific, with varying degrees of sensitivity observed across different types of cancer cells. nih.gov

Compound FamilyAffected Cancer Cell LinesObserved Effect
Mannose AnalogsBreast (SKBR3), Non-Small Cell Lung (NSCLC), OsteosarcomaInhibition of cell growth and survival under normoxic conditions
2-Deoxy-D-glucose (related compound)Neuroblastoma (SK-N-BE(2))Induction of cell death
2-Deoxy-D-glucose (related compound)Human Colon Carcinoma (HCT116)Suppression of drug-induced apoptosis

A key characteristic of many cancer cells is their reliance on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as the Warburg effect. mdpi.comnih.govresearchgate.net This metabolic shift makes cancer cells particularly vulnerable to agents that disrupt glucose metabolism. mdpi.comnih.gov Glucose analogs, including halogenated derivatives, are designed to exploit this dependency. researchgate.netnih.gov

Once taken up by cancer cells, these analogs can interfere with the glycolytic pathway. mdpi.comnih.gov For example, 2-deoxy-D-glucose (2-DG), a compound structurally similar to 2-CM, is phosphorylated by hexokinase to 2-DG-6-phosphate. nih.govnih.gov This product cannot be further metabolized, leading to its accumulation and the inhibition of key glycolytic enzymes like hexokinase and phosphoglucose (B3042753) isomerase. mdpi.comnih.gov This disruption of glycolysis leads to a depletion of ATP, the cell's main energy currency, which can trigger cell death. nih.govmdpi.com Furthermore, some mannose analogs are thought to interfere with glycosylation, the process of adding sugar chains to proteins, which is another critical function for cancer cell survival. google.com

Preclinical studies have explored the potential of using glucose and mannose analogs in combination with other anticancer agents to enhance their effectiveness. nih.gov The rationale is that by weakening cancer cells through metabolic inhibition, they may become more susceptible to the cytotoxic effects of other drugs. nih.govgoogle.com

For example, 2-DG has been shown to sensitize some cancer cell lines to conventional chemotherapy drugs. mdpi.com This synergistic effect is often cell-specific, meaning the outcome can vary depending on the cancer type and the specific drug combination used. mdpi.com In some instances, combining a glycolytic inhibitor with chemotherapy has been observed to significantly reduce cancer cell growth and enhance apoptosis (programmed cell death). frontiersin.orgbrieflands.com The combination of mannose with metformin, for instance, has been shown to synergistically induce apoptosis in a lymphoid cell line. brieflands.com

AnalogCombination AgentCancer ModelObserved Synergistic Effect
2-Deoxy-D-glucose (2-DG)Doxorubicin, Cisplatin, GemcitabineBladder Cancer CellsSensitization of cancer cells to chemotherapeutic agents
2-Deoxy-D-glucose (2-DG)5-Fluorouracil (5-FU)Cervical Cancer CellsSensitization to 5-FU's cytotoxic action
MannoseCisplatin, DoxorubicinVarious Cancer Cell LinesReduced cell growth and strengthened apoptosis
MannoseMetformin, OrlistatLymphoid Cell Line (NALM-6)Induction of apoptosis and decreased cell survival

Antiviral Properties in Cellular and Viral Replication Models

The interference of mannose analogs with cellular glycosylation processes has also led to investigations into their potential antiviral activities. Glycosylation is crucial for the proper folding and function of viral envelope proteins, which are essential for viral entry into host cells and subsequent replication.

Several studies have indicated that mannose analogs can inhibit the glycosylation of viral glycoproteins. mdpi.comnih.gov By acting as a mimic of mannose, these compounds can be incorporated into the growing sugar chains of glycoproteins, leading to the formation of aberrant, non-functional proteins. google.commdpi.com This disruption in the maturation of viral glycoproteins can prevent the proper assembly of new virus particles. google.commdpi.com

For example, in studies with herpes simplex virus, 2-DG was found to inhibit the glycosylation of viral glycoproteins, which correlated with an inhibition of virus-induced cell fusion. nih.gov The addition of exogenous mannose could reverse this effect, confirming that the analog was interfering with mannose-dependent pathways. google.comnih.gov This mechanism is not limited to a single virus, as similar effects on glycoprotein (B1211001) processing have been suggested in research related to HIV and Hepatitis C virus. smolecule.com

Research has shown that glycolysis inhibitors can suppress the replication of a variety of viruses, including influenza virus, rhinoviruses, and coronaviruses, which all rely on the host cell's metabolic machinery. nih.govresearchgate.net For instance, 2-DG has been shown to inhibit the replication of porcine epidemic diarrhea virus (PEDV) by affecting viral protein translation and assembly. nih.gov This suggests that targeting host cell metabolism is a viable strategy for broad-spectrum antiviral development. researchgate.netnih.gov

Mechanisms against Specific Viral Families (e.g., SARS-CoV-2, HSV) in vitro

The antiviral activity of 2-Deoxy-2-chloro-D-mannose and its related analogue, 2-Deoxy-D-glucose (2-DG), is rooted in their ability to interfere with the N-linked glycosylation of viral proteins. mdpi.comnih.gov As mannose mimetics, they can be incorporated into growing oligosaccharide chains, but the absence of the hydroxyl group at the C-2 position leads to chain termination. mdpi.com This disruption of protein maturation results in lower quality viral glycoproteins, inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can shut down further protein synthesis and inhibit viral infection. mdpi.com

Against SARS-CoV-2: In vitro studies have demonstrated that 2-DG effectively limits the replication of SARS-CoV-2. mdpi.com Research indicates that the compound inhibits viral multiplication in host cells and also impairs the glycosylation of the viral spike (S) protein. nih.gov This leads to a reduction in the infectivity of the newly formed virions. mdpi.comnih.gov The mechanism is linked to both glycolysis inhibition and the disruption of glycosylation processes essential for the virus. nih.gov In Caco-2 cell lines, 2-DG showed an inhibitory effect on SARS-CoV-2 replication with a half-maximal inhibitory concentration (IC₅₀) of 9.09 mM. mdpi.com

Against Herpes Simplex Virus (HSV): Research has shown that 2-DG can inhibit the cell fusion caused by syncytial mutants of HSV. mdpi.comnih.gov This effect is directly linked to the inhibition of the glycosylation of viral glycoproteins in infected cells. nih.gov The crucial role of mannose metabolism in this process is highlighted by the observation that the inhibitory effects of 2-DG on both cell fusion and glycosylation are significantly prevented when exogenous mannose is supplied during the infection. mdpi.comnih.gov This suggests that cells with improperly glycosylated viral proteins are unable to fuse, thereby limiting viral spread. nih.gov The anti-HSV-1 activity of 2-DG has also been associated with altering the virus's ability to penetrate the host cell surface. frontiersin.org

Interactive Table: In Vitro Antiviral Mechanisms

Viral Family Compound Studied Cell Line Key Mechanistic Findings References
Coronaviridae (SARS-CoV-2) 2-Deoxy-D-glucose (2-DG) Vero E6, Caco-2 Inhibits viral multiplication; Disrupts glycosylation of spike (S) protein; Reduces infectivity of progeny virions. mdpi.com, nih.gov
Herpesviridae (HSV) 2-Deoxy-D-glucose (2-DG) HEL Cells Inhibits cell fusion; Inhibits glycosylation of viral glycoproteins; Effects reversed by mannose addition. mdpi.com, nih.gov

Immunomodulatory Effects in Research Settings

The compound demonstrates significant effects on key immune cells, primarily through the metabolic reprogramming of T-cells and macrophages.

Modulation of T-cell Function and Glycosylation

2-Deoxy-D-glucose, as a dual inhibitor of glycolysis and a mimetic of mannose, plays a role in controlling T-cell function and differentiation by modulating protein glycosylation. elifesciences.org Research has shown that the compound inhibits the biosynthesis of N-glycans by being incorporated into the lipid-linked oligosaccharide precursor. elifesciences.org This interference with N-glycan branching has a direct impact on the differentiation of CD4+ T-cells. Specifically, by reducing N-glycan branching, 2-DG was found to promote the differentiation of pro-inflammatory T-helper 17 (TH17) cells over anti-inflammatory induced regulatory T-cells (iTreg). elifesciences.org This suggests that the metabolic state of the T-cell, particularly the availability of substrates for glycosylation, is a critical factor in determining its functional fate. elifesciences.org

Interactive Table: Effects on T-Cell Function

Cell Type Compound Studied Key Mechanistic Findings Outcome References
CD4+ T-Cells 2-Deoxy-D-glucose (2-DG) / 2-Deoxy-D-mannose Inhibits N-glycan biosynthesis; Reduces N-glycan branching. Promotes differentiation into pro-inflammatory TH17 cells over iTreg cells. elifesciences.org

Effects on Macrophage Polarization and Inflammatory Mediators

Macrophages exhibit significant plasticity and can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 or anti-inflammatory M2 macrophages. nih.govijbs.com Research demonstrates that the glycolysis inhibitor 2-DG markedly influences this process. Specifically, 2-DG treatment has been shown to decrease anti-inflammatory M2 macrophage polarization. nih.gov In in vitro models where macrophages were stimulated with interleukin-4 (a key driver of M2 polarization), 2-DG significantly inhibited the expression of hallmark M2 markers, including Arginase-1 (Arg), Ym-1, and Fizz1. nih.gov

This effect is not due to cytotoxicity but is caused by the impairment of cellular glycolysis, which is now understood to be crucial for M2 polarization. nih.gov The molecular mechanism underlying this effect is reported to rely on the AMPK-Hif-1α-dependent pathway. nih.gov Furthermore, 2-DG has been noted to reduce the release of inflammatory mediators from activated immune cells like microglia, dampening hyperinflammatory responses. nih.govresearchgate.net

Interactive Table: Effects on Macrophage Polarization

Cell Type Compound Studied Key Mechanistic Findings Outcome References
Macrophages 2-Deoxy-D-glucose (2-DG) Inhibits cellular glycolysis; Acts via AMPK-Hif-1α-dependent pathway. Decreases polarization to anti-inflammatory M2 phenotype; Reduces expression of M2 markers (Arg, Ym-1, Fizz1). nih.gov
Microglia 2-Deoxy-D-glucose (2-DG) Reverses corticosterone-induced effects. Reduces the release of inflammatory mediators. researchgate.net

Effects on Microbial Growth and Metabolism (e.g., Mycobacterium)

Direct evidence shows that this compound inhibits the growth of significant bacterial pathogens. biosynth.com It has been demonstrated to inhibit the growth of Mycobacterium tuberculosis and Mycobacterium avium complex. biosynth.com The mechanism of action involves the compound binding with high affinity to the ligand-binding site on the glycolytic enzymes of these bacteria, thereby inhibiting their function. biosynth.com

The efficacy of this inhibition is underscored by the essential role of mannose metabolism in mycobacteria. All species of mycobacteria synthesize abundant and critical cell-wall components that are rich in mannose, such as phosphatidylinositol mannosides (PIMs) and lipoarabinomannan (LAM), as well as O-mannosylated glycoproteins. nih.govnih.gov Studies using a Mycobacterium smegmatis mutant unable to synthesize mannose (by deleting the phosphomannose isomerase gene) have shown that mannose starvation halts the synthesis of these essential mannolipids and polysaccharides, leading to a pronounced hyperseptation phenotype and a dramatic loss of viability. nih.govnih.gov This confirms that mannose metabolism is required for mycobacterial growth and cell division, making it a key target for inhibitory mannose analogues. nih.gov

Interactive Table: Effects on Microbial Growth

Organism Compound Studied Key Mechanistic Findings Outcome References
Mycobacterium tuberculosis This compound Binds to the active site of glycolytic enzymes. Inhibition of growth. biosynth.com
***Mycobacterium avium* complex** This compound Binds to the active site of glycolytic enzymes. Inhibition of growth. biosynth.com
Mycobacterium smegmatis Mannose starvation (genetic model) Halts synthesis of mannolipids and methylmannose polysaccharides. Loss of viability; Impaired cell division. nih.gov, nih.gov

Structure Activity Relationship Sar Studies of 2 Deoxy 2 Chloro D Mannose and Halogenated Analogues

Comparative Analysis of Halogen Substituents at C-2 Position (F, Cl, Br, I)

The nature of the halogen substituent (fluorine, chlorine, bromine, or iodine) at the C-2 position of D-mannose analogues plays a critical role in their biochemical and cellular behavior.

The affinity of C-2 halogenated glucose analogues for hexokinase, a key enzyme in glycolysis, is inversely related to the size of the halogen substituent. researchgate.netresearchgate.net Molecular modeling and in silico studies have shown that as the size of the halogen increases from fluorine to bromine, the binding affinity to the hexokinase active site decreases. researchgate.netnih.gov This is attributed to steric clashes that destabilize the interaction between the analogue and the enzyme. researchgate.net

Computational studies have determined the following order of binding affinity for hexokinase I: 2-fluoro-2-deoxy-D-glucose (2-FG) > 2-chloro-2-deoxy-D-glucose (B118083) (2-CG) > 2-bromo-2-deoxy-D-glucose (2-BG). researchgate.netnih.gov The natural substrate, D-glucose, exhibits the highest binding affinity. researchgate.netnih.gov The smaller size of the fluorine atom in 2-FG allows it to mimic the hydroxyl group of glucose more effectively than the larger chlorine and bromine atoms. researchgate.net Consequently, 2-FG and its phosphorylated product, 2-FG-6-phosphate, are more potent allosteric blockers of hexokinase and inhibitors of glycolysis compared to 2-DG and its other halogenated derivatives. researchgate.net Enzymatic assays have confirmed that halogenated derivatives, particularly their 6-phosphate forms, are more effective inhibitors of hexokinase II (HKII) than 2-deoxy-D-glucose (2-DG). mdpi.com

It is important to note that while 2-FG is a better mimic of glucose in the context of glycolysis, its conformational difference from mannose at the C-2 position makes it a less potent mimic of mannose for processes like glycosylation compared to 2-DG. researchgate.net

Table 1: Comparative Binding Affinities of C-2 Halogenated Glucose Analogues to Hexokinase I

CompoundHalogen SubstituentRelative Binding Affinity
D-Glucose-OH (natural substrate)Highest
2-fluoro-2-deoxy-D-glucose (2-FG)FHigh
2-deoxy-D-glucose (2-DG)HModerate
2-chloro-2-deoxy-D-glucose (2-CG)ClLower
2-bromo-2-deoxy-D-glucose (2-BG)BrLowest

This table is generated based on available research data comparing the binding affinities of different C-2 substituted glucose analogues to hexokinase I. The affinities are presented in a relative order.

Halogenated derivatives of D-glucose, including 2-chloro-2-deoxy-D-glucose, are taken up by cells through glucose transporters (GLUTs). mdpi.com Once inside the cell, these analogues are phosphorylated by hexokinase to their respective 6-phosphate forms. mdpi.comnih.gov This phosphorylation traps the charged molecule within the cell, leading to its accumulation. nih.govmdpi.com Because the C-2 hydroxyl group is replaced, these phosphorylated analogues cannot be further metabolized by phosphoglucose (B3042753) isomerase, which effectively inhibits the glycolytic pathway. nih.gov

Modifications at the C-2 position with halogens are thought to enhance the stability and uptake of these compounds, potentially making them effective at lower concentrations and for longer durations compared to their non-halogenated parent, 2-DG. mdpi.com The increased stability and cellular accumulation contribute to their biological effects.

A clear correlation exists between the size of the halogen at the C-2 position and the biological efficacy of these glucose and mannose analogues. nih.govmdpi.com Generally, a smaller halogen substituent leads to greater biological activity. mdpi.com Studies on the inhibition of glycolysis in cancer cells have shown the following order of efficacy: 2-FG > 2-CG > 2-BG. mdpi.com This trend directly correlates with their binding affinities to hexokinase. researchgate.net

The inhibitory potential on glycolysis, as measured by lactate (B86563) inhibition, further supports this relationship, with 2-FG being the most potent inhibitor. researchgate.net The cytotoxic effects of these compounds in cancer cell lines also follow this trend, with fluorinated derivatives exhibiting the highest potency. mdpi.com This inverse relationship between halogen size and efficacy highlights the importance of steric factors in the interaction with target enzymes. researchgate.netmdpi.com

Table 2: Correlation of Halogen Size with Biological Efficacy

CompoundHalogen SizeGlycolysis InhibitionCytotoxicity
2-fluoro-2-deoxy-D-glucose (2-FG)SmallestStrongestHighest
2-chloro-2-deoxy-D-glucose (2-CG)IntermediateModerateLower
2-bromo-2-deoxy-D-glucose (2-BG)LargerWeakestIneffective

This table summarizes the general trend observed in research studies correlating the size of the halogen substituent at the C-2 position with the biological efficacy of the glucose analogues.

Conformational Analysis and Molecular Interactions

The three-dimensional structure of 2-Deoxy-2-chloro-D-mannose and its analogues, including the conformation of the pyranose ring and the orientation of its substituents, is crucial for their interaction with biological targets.

X-ray crystallography studies have revealed that the introduction of a halogen atom at the C-2 position in the pyranose ring does not significantly alter its fundamental chair conformation (4C1). nih.govrsc.org However, the halogen substituent does influence the crystal packing and supramolecular structure. nih.govrsc.org For instance, fluorine-substituted derivatives often form dense 3D frameworks, while those with chlorine and iodine tend to form layered structures. nih.gov

The anomeric equilibrium, which is the ratio of α and β anomers in solution, is also affected by the C-2 substituent. For D-mannose and its derivatives, the α-anomer is generally favored. rsc.orgmdpi.com However, in the case of halogenated mannose derivatives, the contribution of the α-anomer decreases as the size of the halogen increases (F > Cl ≈ Br > I). rsc.org This is attributed to the increased volume of the halogen atom. rsc.org In contrast, halogen substitution at the C-2 position of D-glucose has a negligible impact on the anomeric equilibrium. rsc.org

The interactions between this compound and its analogues with proteins are governed by a combination of hydrogen bonds and other non-covalent interactions. nih.gov While the halogen atom can participate in hydrogen bonding, its primary influence is often through steric and electrostatic effects within the protein's binding pocket. mdpi.comnih.gov

The conformation of the binding site of proteins like the mannose receptor appears to be largely unchanged upon ligand binding, suggesting that the receptor does not undergo significant conformational changes to accommodate these analogues. rcsb.org The specific binding of mannosylated proteins to lectins, such as mannan-binding lectin (MBL), is dependent on both the number of mannose residues and their steric configurations. nih.gov The dissociation rate of the ligand-protein complex is a key determinant of binding affinity, with slower dissociation leading to stronger binding. nih.gov The larger size of chlorine and bromine atoms can lead to steric hindrance, weakening the interaction with the binding site of enzymes like hexokinase. researchgate.net

Pre Clinical Pharmacological and Metabolic Research in Model Organisms

Cellular Permeability and Glucose Transporter Specificity

The entry of 2-Deoxy-2-chloro-D-mannose (2-CM) into cells is a critical first step for its biological activity. As a glucose and mannose analog, its transport across the cell membrane is primarily facilitated by glucose transporters (GLUTs). mdpi.comnih.gov Research on related glucose analogs like 2-deoxy-D-glucose (2-DG) shows that uptake occurs mainly through GLUT1 and GLUT4. mdpi.comnih.gov While direct studies on 2-CM's specific GLUT affinity are limited, it is presumed to compete with glucose for these transporters to enter the cell.

The efficiency of this transport can be influenced by the chemical properties of the substituent at the C-2 position. For instance, studies on various halogenated glucose derivatives have shown that the size of the halogen atom can impact the molecule's ability to bind to the active site of transporters and enzymes. mdpi.com For example, 2-deoxy-2-bromo-D-glucose has demonstrated limited uptake into the brain, suggesting that larger substituents at the C-2 position may hinder transport. snmjournals.orgsnmjournals.org This implies that the chlorine atom in 2-CM likely allows it to be recognized and transported by GLUTs, though potentially with different kinetics compared to glucose or other analogs like 2-deoxy-2-fluoro-D-glucose (2-FG). mdpi.comsnmjournals.org

Intracellular Metabolic Fate and Accumulation of Phosphorylated Metabolites

Once inside the cell, 2-CM is a substrate for hexokinase, the first enzyme in the glycolytic pathway. snmjournals.org Hexokinase phosphorylates 2-CM at the 6th carbon position, forming this compound-6-phosphate (2-CM-6P). cbg-meb.nlnih.govdrugbank.comnih.govhres.cascrvt.com This phosphorylation is a key event, as the addition of the charged phosphate (B84403) group traps the molecule within the cell, preventing it from diffusing back out across the cell membrane. mdpi.comnih.gov

However, unlike glucose-6-phosphate, the chlorinated analog 2-CM-6P cannot be readily metabolized further by the next enzyme in the glycolytic pathway, phosphoglucose (B3042753) isomerase. nih.gov This metabolic block leads to the intracellular accumulation of 2-CM-6P. nih.gov This accumulation is a hallmark of how glucose analogs like 2-DG and its derivatives exert their effects, as it competitively inhibits hexokinase and phosphoglucose isomerase, thereby disrupting normal glucose metabolism. mdpi.comnih.gov

It is important to note that 2-deoxy-2-chloro-D-glucose is considered only a moderately good substrate for hexokinase. snmjournals.orgsnmjournals.org Research comparing different halogenated 2-deoxy-D-glucose analogs has suggested a negative correlation between the size of the halogen at the C-2 position and the ability to bind to the hexokinase active site. mdpi.com This suggests that while 2-CM is phosphorylated, the rate may be different from that of glucose or other analogs with smaller halogens.

Biodistribution Studies of Halogenated Mannose/Glucose Analogues in Animal Models

Biodistribution studies, often using radiolabeled compounds, are essential to understand how these analogs are distributed, accumulated, and cleared from the body. While specific biodistribution data for 2-CM is not extensively available, studies on similar halogenated glucose analogs, particularly impurities found in Fludeoxyglucose F 18 (FDG) injections, provide valuable insights.

Tissue-Specific Accumulation in Non-human Models

The biodistribution of halogenated glucose analogs is presumed to be similar to that of FDG, which is widely used in positron emission tomography (PET) imaging to assess glucose metabolism. cbg-meb.nlnih.govnih.govhres.ca FDG is known to be rapidly distributed to all organs after intravenous administration, with optimal imaging generally achieved between 30 to 40 minutes post-administration. nih.govnih.gov Tissues with high glucose utilization, such as the brain, heart, and tumors, show significant accumulation. nih.govhres.casnmjournals.org

For instance, studies with the fluorine-18 (B77423) labeled mannose analog, 18F-FDM, in rats with tumors showed the highest uptake in the tumor tissue. snmjournals.org Relatively high uptake was also observed in the brain. snmjournals.org Conversely, a study using 34mCl-labeled 2-chloro-2-deoxy-d-glucose (B118083) ([34mCl]ClDG) in animal PET studies revealed that its behavior was quite different from [18F]FDG. nih.gov [34mCl]ClDG did not accumulate in any specific organ and was excreted unchanged. nih.gov This highlights that the specific halogen and its position can significantly influence the in-vivo behavior and tissue accumulation of these analogs.

Retention and Clearance Dynamics in Research Models

The retention and clearance of these analogs are determined by a balance of cellular uptake, phosphorylation by hexokinase, and dephosphorylation by glucose-6-phosphatase. cbg-meb.nlnih.govnih.govhres.ca Once phosphorylated, the analog is trapped. Dephosphorylation allows the molecule to leave the cell, likely via passive diffusion. cbg-meb.nlnih.govdrugbank.comnih.govscrvt.com

Generally, halogenated glucose compounds are cleared from non-cardiac tissues within 3 to 24 hours. nih.govhres.cascrvt.com However, clearance from cardiac tissue can be much slower, potentially taking more than 96 hours. nih.govhres.cascrvt.com The primary route of excretion for the unmetabolized compound is through the urine. nih.gov As mentioned, studies with [34mCl]ClDG showed it was excreted without significant organ retention, indicating rapid clearance. nih.gov The differing behaviors between F- and Cl- substituted analogs underscore the importance of the specific halogen in determining the retention and clearance dynamics in animal models.

Advanced Research Techniques and Analytical Characterization for Mechanistic Elucidation

Spectroscopic Methods for Structural and Mechanistic Studies

Spectroscopy is fundamental to the structural analysis of 2-Deoxy-2-chloro-D-mannose, offering insights into its conformation, covalent bonding, and non-covalent interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed three-dimensional structure and conformational dynamics of this compound in solution. NMR studies on halogenated monosaccharides, including chlorinated mannose derivatives, reveal that the pyranose ring puckering observed in solution is similar to that in the crystalline state. mdpi.com The presence of the chlorine atom at the C2 position does not significantly alter the fundamental chair conformation of the pyranose ring. mdpi.com

Analysis of ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, which is a prerequisite for detailed structural analysis. researchgate.net Key parameters such as chemical shifts and scalar coupling constants (J-couplings) provide critical information about the relative orientation of substituents on the pyranose ring. For instance, the magnitude of ³J(H,H) coupling constants can be used to determine the dihedral angles between adjacent protons, confirming the stereochemistry and the dominant chair conformation of the sugar.

Furthermore, NMR techniques like Saturation Transfer Difference (STD) NMR are employed to study the binding interactions between fluorinated sugar analogues and proteins, an approach that can be extended to chlorinated derivatives. acs.org These experiments identify the specific protons on the sugar that are in close proximity to the protein's binding pocket, thereby mapping the binding epitope and characterizing the nature of the interaction.

Table 1: Representative NMR Data for Halogenated Mannose Derivatives Note: This table includes representative data for closely related fluorinated mannose analogues to illustrate the type of information obtained from NMR spectroscopy, as complete datasets for this compound are not readily available in the cited literature.

Parameter Anomer H1 H2 H3 F2/Cl2
¹H Chemical Shift (ppm) α ~5.2 ~4.6 ~4.0 -
β ~4.9 ~4.4 ~3.8 -
¹⁹F Chemical Shift (ppm) α - - - ~-205
β - - - ~-207
³J(H1,H2) Coupling (Hz) α ~1.8 - - -
β ~1.0 - - -

Data based on findings for related fluorinated mannose compounds which demonstrate the principles of NMR characterization. acs.orgresearchgate.net

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight, determine the elemental composition, and identify metabolites of this compound. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the purity and identity of synthesized batches of the compound. researchgate.net For this compound (C₆H₁₁ClO₅), the expected monoisotopic mass is approximately 198.0295 g/mol . A key feature in the mass spectrum of a chlorinated compound is the presence of a distinct isotopic pattern for the molecular ion peak ([M]⁺) and its fragments, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. miamioh.edu

When coupled with liquid chromatography (LC-MS/MS), this technique allows for the sensitive and selective quantification of the compound and its metabolites in complex biological matrices like plasma. unipi.itnih.gov The fragmentation pattern (tandem mass spectrum) of the parent ion is used for definitive identification. The fragmentation of monosaccharides in MS typically involves the loss of water (H₂O) and cross-ring cleavages. acs.org For this compound, fragmentation would also likely involve the loss of hydrogen chloride (HCl).

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Ion Formula Predicted m/z (for ³⁵Cl) Description
[M+H]⁺ C₆H₁₂ClO₅⁺ 199.0368 Protonated molecular ion
[M+Na]⁺ C₆H₁₁ClNaO₅⁺ 221.0187 Sodium adduct
[M-H₂O+H]⁺ C₆H₁₀ClO₄⁺ 181.0262 Loss of water
[M-HCl+H]⁺ C₆H₁₁O₅⁺ 163.0601 Loss of hydrogen chloride

Predicted fragmentation patterns are based on general principles of small molecule mass spectrometry. miamioh.edulibretexts.org

Chromatographic Techniques for Purity and Assay Development

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound, ensuring the purity of the compound for research and distinguishing it from related isomers and impurities.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of this compound. The analysis is often performed in the context of quality control for radiopharmaceuticals like [¹⁸F]FDG, where 2-chloro-2-deoxy-D-glucose (B118083) (an epimer of the mannose compound) is a potential impurity. snmjournals.orgunm.edu These developed methods are equally applicable to the analysis of this compound.

The technique typically employs a strong basic anion-exchange column, such as a Carbopac™ series column, with an aqueous sodium hydroxide (B78521) (NaOH) solution as the mobile phase. nih.govnih.govedqm.eu Detection is commonly achieved using Pulsed Amperometric Detection (PAD), which is highly sensitive for underivatized carbohydrates. ablelab.eu This setup allows for the effective separation of this compound from its epimer, 2-chloro-2-deoxy-D-glucose, as well as from other sugars like mannose and glucose. nih.govresearchgate.net The retention time is a key parameter for identification, and the peak area is used for quantification. researchgate.net

Table 3: Example HPLC Conditions for Analysis of Chlorinated Deoxy-sugars

Parameter Condition 1 Condition 2
Column Hamilton RCX-10 Waters 2796 Bioalliance System
Mobile Phase Sodium Hydroxide Solution 50 mM NaOH
Flow Rate 1.0 mL/min 1.0 mL/min
Detector Pulsed Electrochemical Detection Pulsed Amperometric Detection (PAD)
Retention Time (min) Mannose: ~10.3, CLDG*: ~25.7 Mannose: 6.2, CLDG*: 13.5

\CLDG (2-deoxy-2-chloro-D-glucose) is the C-2 epimer of this compound. The data illustrates the successful separation of related isomers using these methods. nih.govresearchgate.netthermofisher.com*

Computational Chemistry and Molecular Modeling

Computational methods provide theoretical insight into the intrinsic properties of this compound, complementing experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and energetic properties of molecules. nih.gov For halogenated carbohydrates, DFT calculations are employed to compute properties such as cohesive and interaction energies. mdpi.com Studies on chlorinated mannose derivatives (2-CM) have used DFT at the B3LYP level of theory to support experimental findings from X-ray crystallography. mdpi.com

Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions

Computational methods such as molecular docking and dynamics simulations are pivotal in elucidating the molecular interactions between this compound and its biological targets. These techniques provide atomic-level insights into the binding modes and affinities that govern the compound's inhibitory activity. Research in this area has largely focused on the compound's interaction with hexokinase (HK), a key enzyme in the glycolysis pathway. researchgate.netmdpi.com

Molecular modeling studies have been conducted on a series of 2-deoxy-2-halo-D-glucose analogs, which includes the C-2 epimer of this compound, known as 2-deoxy-2-chloro-D-glucose (2-CG). researchgate.netmdpi.com These computational analyses have revealed that the nature of the halogen atom at the C-2 position significantly influences the binding affinity for hexokinase. Molecular docking simulations demonstrated that increasing the size of the halogen atom generates steric clashes within the enzyme's active site, which can destabilize the ligand-enzyme complex. researchgate.net Consequently, the binding affinities for hexokinase were predicted to follow the trend of decreasing strength as the halogen size increases. researchgate.net

Despite the potential for steric hindrance, enzymatic assays have shown that halogenated derivatives, including the chloro-analog, are more effective inhibitors of hexokinase II (HKII) than the non-halogenated parent compound, 2-deoxy-D-glucose (2-DG). mdpi.com Molecular docking has been instrumental in confirming that these derivatives bind to the hexokinase active site in a manner comparable to glucose. mdpi.com

Further computational analysis using Density Functional Theory (DFT) on the crystalline structure of β-2-deoxy-2-chloro-D-glucose has provided a deeper understanding of the non-covalent interactions the compound can form. mdpi.com These calculations identified the formation of specific hydrogen bonds, including a notable interaction involving the chlorine atom (O−H···Cl), which contributes to the stability of the molecular arrangement in the crystal lattice. mdpi.com Such findings are crucial for understanding the types of intermolecular forces that can occur between this compound and the amino acid residues in an enzyme's active site. mdpi.com

Table 1: Summary of Molecular Docking and Computational Findings for 2-Deoxy-2-chloro-D-glucose (2-CG)
TechniqueTarget EnzymeKey FindingReference
Molecular ModelingHexokinase (HK)Binding affinity decreases with increasing halogen size (F > Cl > Br) due to steric clashes in the active site. researchgate.net
Molecular DockingHexokinase II (HKII)Confirmed that halogenated derivatives bind to the hexokinase active site. mdpi.com
Density Functional Theory (DFT)N/A (Crystal Structure)Identified potential for hydrogen bonding involving the chlorine atom (O−H···Cl), indicating its role in intermolecular interactions. mdpi.com

In silico Prediction of Biological Activity

In silico approaches are fundamental in the early stages of drug discovery for forecasting the biological activities of novel compounds, thereby guiding their synthesis and experimental evaluation. researchgate.net For this compound, its structural analogy to both D-mannose and D-glucose provides a strong basis for the computational prediction of its biological functions. mdpi.comnih.govmdpi.com

The primary biological activity predicted for this compound and its analogs is the inhibition of glycolysis. mdpi.com This prediction is rooted in its role as a molecular mimic of D-glucose and D-mannose. mdpi.comnih.gov Like 2-deoxy-D-glucose (2-DG), the chloro-substituted analog is expected to be taken up by cells via glucose transporters and subsequently phosphorylated by hexokinase. The resulting 2-chloro-2-deoxy-D-mannose-6-phosphate cannot be further metabolized, leading to its accumulation and the competitive inhibition of key glycolytic enzymes like hexokinase. mdpi.comnih.gov

Based on this predicted mechanism, a significant in silico-predicted therapeutic application is in oncology. Many cancer cells exhibit a high rate of glycolysis, and its inhibition is a validated strategy for cancer therapy. mdpi.commdpi.com Therefore, this compound is considered a potential anticancer agent. mdpi.com

Furthermore, its identity as a D-mannose mimic suggests another important biological activity: the disruption of N-linked glycosylation. nih.govmdpi.com This metabolic process is crucial for the correct folding and function of many cellular and viral proteins. mdpi.com By competing with natural D-mannose, this compound can interfere with the synthesis of glycoproteins, predicting its potential as an antiviral agent against a range of viruses that depend on host glycosylation machinery for their life cycle. nih.govmdpi.com

Table 2: Predicted Biological Activities of this compound
Predicted ActivityBasis for Prediction (Mechanism)Potential Therapeutic ApplicationReference
Glycolysis InhibitionActs as a mimic of D-glucose and D-mannose; its 6-phosphate derivative inhibits hexokinase.Anticancer mdpi.commdpi.com
Disruption of N-linked GlycosylationActs as a mimic of D-mannose, interfering with glycoprotein (B1211001) synthesis.Antiviral nih.govmdpi.com

Future Research Directions and Pre Clinical Translational Potential

Development of Next-Generation 2-Deoxy-2-chloro-D-mannose Analogues with Enhanced Pre-clinical Efficacy

The development of next-generation analogues of 2-CD-mannose is a key area of future research. While 2-CD-mannose has shown promise, its efficacy can be influenced by factors such as cellular uptake and the presence of other sugars like mannose. google.com Research is focused on creating derivatives with improved pharmacokinetic properties and greater potency.

One approach involves the synthesis of fluorinated analogues. For instance, 2-deoxy-2-fluoro-D-glucose (2-FG) has been shown to be a more efficient substrate for hexokinase II than its parent compound, 2-deoxy-D-glucose (2-DG), leading to more effective inhibition of glycolysis in hypoxic conditions. mdpi.comnih.gov Similar strategies could be applied to 2-CD-mannose to enhance its glycolytic inhibition.

Another avenue of exploration is the creation of prodrugs. For example, acetylated analogues of 2-DG, such as WP1122, have been developed to improve cellular uptake and release the active compound intracellularly. mdpi.com This strategy could be adapted for 2-CD-mannose to enhance its delivery to target cells.

The table below summarizes some of the key analogues of 2-deoxy-D-glucose and their preclinical findings, which can inform the development of 2-CD-mannose analogues.

Analogue Key Preclinical Findings Reference
2-deoxy-2-fluoro-D-glucose (2-FG)More efficient substrate for hexokinase II than 2-DG, leading to greater inhibition of glycolysis in hypoxic cells. mdpi.comnih.gov
WP1122 (3,6-di-O-acetyl-2-deoxy-D-glucose)A prodrug of 2-DG designed for improved cellular uptake and intracellular release of the active compound. mdpi.com
2-deoxy-2-bromo-D-glucose (2-BG)Demonstrates a correlation between the size of the halogen substituent and drug activity, with larger halogens potentially reducing efficacy. mdpi.com

Exploration of Combined Therapeutic Strategies in Advanced In Vitro and In Vivo Models

The potential of 2-CD-mannose as a therapeutic agent is significantly enhanced when considered in combination with other treatments. Synergistic effects have been observed when glycolytic inhibitors are combined with other anticancer agents.

A patent for a combination therapy involving fenofibrate (B1672516) and 2-deoxyglucose or 2-deoxymannose (which includes 2-CD-mannose) suggests that this combination is surprisingly effective at inhibiting the growth of various cancer cell types, even at doses where the individual compounds have limited efficacy. google.com This synergistic cytotoxicity allows for potentially lower and less toxic doses. google.com

Preclinical studies using advanced in vitro models, such as 3D cell cultures and organoids, as well as in vivo animal models, are crucial for evaluating these combination therapies. These models can provide a more accurate representation of the tumor microenvironment and help to identify the most effective drug combinations and scheduling.

Identification of Novel Biomarkers for Response to this compound in Pre-clinical Settings

To advance 2-CD-mannose towards clinical application, the identification of predictive biomarkers of response is essential. These biomarkers would help to select patients who are most likely to benefit from treatment and to monitor therapeutic efficacy.

Metabolomic and proteomic approaches are powerful tools for biomarker discovery. oup.com For instance, changes in the levels of specific metabolites or proteins following treatment with 2-CD-mannose could serve as indicators of drug activity. oup.com For example, in studies of radiation injury, changes in the expression of proteins involved in immune cell trafficking and inflammatory response have been identified as potential biomarkers. oup.com

Furthermore, given that 2-CD-mannose interferes with glycosylation, alterations in the glycosylation patterns of specific proteins could also be explored as biomarkers. unina.it For example, Lysosome Associated Membrane Glycoprotein-1 (LAMP1), a heavily glycosylated protein, has been shown to be hypo-glycosylated in certain metabolic disorders and could be a potential biomarker. unina.it

Deeper Elucidation of Resistance Mechanisms in Research Models

Understanding the mechanisms by which cells develop resistance to 2-CD-mannose is critical for developing strategies to overcome it. As with other metabolic inhibitors, cancer cells can adapt to the metabolic stress induced by 2-CD-mannose.

One potential mechanism of resistance is the upregulation of alternative metabolic pathways to compensate for the inhibition of glycolysis. Cells might increase their reliance on oxidative phosphorylation or utilize other fuel sources.

Another possibility is the alteration of drug transporters, leading to reduced intracellular accumulation of 2-CD-mannose. Research into the mechanisms of resistance to 2-DG has shown that cancer cells can develop resistance through various means, and these findings can guide investigations into resistance to 2-CD-mannose.

Expanding Research Applications to Other Metabolic Disorders beyond Oncology and Virology

The therapeutic potential of 2-CD-mannose may extend beyond cancer and viral infections to other diseases characterized by metabolic dysregulation.

For example, inflammatory conditions often involve a metabolic shift in immune cells towards glycolysis. researchgate.net By inhibiting this process, 2-CD-mannose could potentially modulate the inflammatory response.

Furthermore, some neurological disorders have been linked to alterations in glucose metabolism. researchgate.net The ability of 2-CD-mannose to cross the blood-brain barrier and modulate cerebral glucose metabolism makes it a candidate for investigation in this context. Research into the effects of 2-DG on neuroinflammation and depressive behaviors has shown that it can mitigate these conditions by inhibiting glycolysis and inflammatory responses. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Deoxy-2-chloro-D-mannose, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation of D-mannose derivatives. For example, substituting the hydroxyl group at the C2 position with chlorine via nucleophilic substitution under controlled conditions. Key parameters include reaction temperature (optimized between 40–60°C), choice of chlorinating agent (e.g., thionyl chloride or HCl gas), and inert atmosphere to prevent side reactions. Purification via column chromatography or recrystallization is critical to isolate the product. Parallel methods for fluoro analogs (e.g., 2-deoxy-2-fluoro-D-mannose) suggest similar procedural rigor .

Q. How should researchers handle and store this compound to ensure stability and safety in laboratory settings?

  • Methodological Answer : The compound requires strict safety protocols due to its hazardous nature (e.g., skin/eye irritation risks). Use PPE (gloves, goggles), work in a fume hood, and ensure proper ventilation. Store in airtight, light-resistant containers under anhydrous conditions at 2–8°C to prevent hydrolysis. Regular purity checks via HPLC or TLC are advised to monitor degradation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) confirms structural integrity by identifying chlorine-induced shifts in the C2 position. Mass spectrometry (ESI-TOF) validates molecular weight, while IR spectroscopy verifies the absence of hydroxyl groups at C2. Compare data with published spectra of analogous compounds (e.g., 2-deoxy-2-fluoro-D-mannose) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during chlorination of D-mannose derivatives?

  • Methodological Answer : Competing oxidation or over-chlorination can occur. Use kinetic control by limiting reaction time (1–3 hours) and employing selective catalysts (e.g., Lewis acids like ZnCl₂). Monitor reaction progress via thin-layer chromatography (TLC) and quench intermediates promptly. Computational modeling (DFT) may predict reactive sites to guide experimental design .

Q. What advanced strategies resolve contradictions in biological activity data for this compound across different cell lines?

  • Methodological Answer : Discrepancies may arise from variations in cell-specific glycosylation machinery. Design dose-response assays with isogenic cell lines (wild-type vs. glycosylation-deficient mutants) to isolate mechanisms. Use isotopic labeling (e.g., ¹⁴C) to track metabolic incorporation and validate uptake differences. Cross-reference findings with glycobiology databases to contextualize results .

Q. How can researchers investigate the role of this compound in modulating glycosidase enzyme kinetics?

  • Methodological Answer : Perform in vitro enzyme assays using purified glycosidases (e.g., α-mannosidase) with the compound as a competitive inhibitor. Measure kinetic parameters (Km, Vmax) via spectrophotometry or fluorimetry. Include controls with unmodified D-mannose and transition-state analogs. Molecular docking simulations can predict binding interactions, which should be validated via X-ray crystallography .

Q. What experimental designs are suitable for studying the compound’s potential as a metabolic probe in tumor imaging?

  • Methodological Answer : Adapt radiolabeling techniques used for 2-deoxy-2-¹⁸F-fluoro-D-mannose. Synthesize ²-deoxy-2-chloro-D-mannose with a radioactive isotope (e.g., ³⁶Cl) and conduct biodistribution studies in tumor-bearing models. Use PET/CT imaging to compare uptake with healthy tissues. Validate specificity via blocking assays with excess unlabeled compound .

Tables for Key Data

Property Method Typical Results Reference
Melting PointDifferential Scanning Calorimetry140–150°C (decomposes)
NMR Shift (C2)¹³C NMR (D₂O)δ ~95 ppm (downfield shift due to Cl)
Purity AnalysisHPLC (C18 column)≥98% (elution time: 8.2 min, 0.1% TFA)

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